molecular formula C8H8BrNO B11925131 p-Bromoacetophenone oxime, (Z)- CAS No. 73744-33-9

p-Bromoacetophenone oxime, (Z)-

Cat. No.: B11925131
CAS No.: 73744-33-9
M. Wt: 214.06 g/mol
InChI Key: AWJKRPKYUKWTJX-POHAHGRESA-N
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Description

p-Bromoacetophenone oxime, (Z)-: is an organic compound with the molecular formula C8H8BrNO It is a derivative of acetophenone, where the oxime group is attached to the carbonyl carbon, and a bromine atom is substituted at the para position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of p-Bromoacetophenone oxime, (Z)- typically involves the reaction of p-bromoacetophenone with hydroxylamine hydrochloride in the presence of a base. The reaction is carried out in a suitable solvent, such as methanol, under reflux conditions. The oxime formation is facilitated by the nucleophilic attack of hydroxylamine on the carbonyl carbon of p-bromoacetophenone, followed by the elimination of water.

Industrial Production Methods: Industrial production of p-Bromoacetophenone oxime, (Z)- can be achieved through similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: p-Bromoacetophenone oxime, (Z)- can undergo oxidation reactions to form corresponding nitroso compounds or nitriles.

    Reduction: Reduction of the oxime group can yield the corresponding amine.

    Substitution: The bromine atom in the para position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent.

Major Products Formed:

    Oxidation: Formation of nitroso compounds or nitriles.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted acetophenone derivatives.

Scientific Research Applications

Chemistry: p-Bromoacetophenone oxime, (Z)- is used as an intermediate in the synthesis of various heterocyclic compounds. It is also employed in the functionalization of C-H bonds in organic synthesis.

Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

Industry: The compound is used in the production of fine chemicals and as a building block in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of p-Bromoacetophenone oxime, (Z)- involves its interaction with molecular targets through its functional groups. The oxime group can participate in hydrogen bonding and nucleophilic attacks, while the bromine atom can undergo substitution reactions. These interactions facilitate the compound’s role in various chemical transformations and biological activities.

Comparison with Similar Compounds

    p-Bromoacetophenone: Lacks the oxime group but has similar reactivity due to the bromine substitution.

    Acetophenone oxime: Lacks the bromine substitution but has similar reactivity due to the oxime group.

    p-Chloroacetophenone oxime: Similar structure with chlorine instead of bromine, leading to different reactivity and applications.

Properties

CAS No.

73744-33-9

Molecular Formula

C8H8BrNO

Molecular Weight

214.06 g/mol

IUPAC Name

(NZ)-N-[1-(4-bromophenyl)ethylidene]hydroxylamine

InChI

InChI=1S/C8H8BrNO/c1-6(10-11)7-2-4-8(9)5-3-7/h2-5,11H,1H3/b10-6-

InChI Key

AWJKRPKYUKWTJX-POHAHGRESA-N

Isomeric SMILES

C/C(=N/O)/C1=CC=C(C=C1)Br

Canonical SMILES

CC(=NO)C1=CC=C(C=C1)Br

Origin of Product

United States

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